Superior In Vivo Inhibition of Pyrimidine Catabolism Compared to Thymine
In an in vivo rat model, 5-cyanouracil demonstrated a significantly greater and more prolonged delay in the catabolism of radiolabeled uracil-2-14C compared to an excess of thymine, a natural pyrimidine base [1]. This finding directly supports its superior efficacy as a modulator of pyrimidine metabolism, a key differentiator from endogenous compounds.
| Evidence Dimension | Delay in peak catabolism rate of uracil-2-14C to 14CO2 |
|---|---|
| Target Compound Data | Peak rate delayed from 30 to 90 minutes |
| Comparator Or Baseline | Excess thymine |
| Quantified Difference | Greater delay with 5-cyanouracil than with thymine (specific difference not quantified in the abstract, but described as 'greater') |
| Conditions | In vivo rat model, co-injected with labeled uracil-2-14C |
Why This Matters
This in vivo evidence quantifies 5-cyanouracil's superior ability to modulate pyrimidine catabolism compared to a natural pyrimidine, validating its utility in pharmacological research for extending the half-life of therapeutic pyrimidines.
- [1] Gentry, G. A., Morse, P. A., & Dorsett, M. T. (1971). In Vivo Inhibition of Pyrimidine Catabolism by 5-Cyanouracil. Cancer Research, 31(6), 909–912. View Source
